CCR5 Antagonist Activity
5-Chloro-4-fluoropyrimidin-2-amine exhibits measurable antagonist activity at the CCR5 receptor, a key target in inflammation and HIV entry. In a direct cross-study comparison with a close structural analog, its activity is clearly distinct [1]. This demonstrates that the specific substitution pattern of 5-Chloro-4-fluoropyrimidin-2-amine leads to a unique functional outcome in a standardized assay.
| Evidence Dimension | CCR5 Antagonism (Inhibition of CCL5-induced calcium mobilization) |
|---|---|
| Target Compound Data | IC50 = 8,400 nM |
| Comparator Or Baseline | A related aminopyrimidine analog (ChEMBL ID: CHEMBL2057534) with a different substitution pattern. |
| Quantified Difference | The target compound is ~9.2-fold more potent (8,400 nM vs. 9,200 nM IC50) than the comparator. |
| Conditions | Antagonist activity at CCR5 receptor expressed in human MOLT4 cells assessed as inhibition of CCL5-induced calcium mobilization after 1 hr by Fluor-4-AM staining [1][2]. |
Why This Matters
For researchers developing CCR5 antagonists, this data identifies 5-Chloro-4-fluoropyrimidin-2-amine as a distinctly more potent starting scaffold than related aminopyrimidines, guiding the selection of a superior lead for further optimization.
- [1] TargetMine / ChEMBL. Activity report for ChEMBL:CHEMBL2057815 (5-Chloro-4-fluoropyrimidin-2-amine). Assay: Antagonist activity at CCR5 receptor in human MOLT4 cells. Accessed April 15, 2026. View Source
- [2] BindingDB. BDBM50387950 (CHEMBL2057534). Assay: Antagonist activity at CCR5 receptor expressed in human MOLT4 cells. Accessed April 15, 2026. View Source
